molecular formula C21H24N2O4S2 B2425957 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide CAS No. 1020980-29-3

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide

Cat. No. B2425957
CAS RN: 1020980-29-3
M. Wt: 432.55
InChI Key: ZBVGMENRZBRQTJ-UHFFFAOYSA-N
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Description

The compound “2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide” is a complex organic molecule. It contains several functional groups and structural features, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-4-yl group, and a cycloheptyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes a benzene ring and a 1,3-dioxole ring . The thiazol-4-yl group is a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Ultrasound Synthesis and Antibacterial Evaluation : A study by Rezki (2016) in "Molecules" focused on the synthesis of similar compounds for antimicrobial applications, demonstrating promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

  • Evaluation as Anticancer Agents : Nofal et al. (2014) in the "Journal of Heterocyclic Chemistry" synthesized derivatives for anticancer purposes, showing promising activity against cancerous cell lines (Nofal et al., 2014).

  • Antimicrobial and Anti-Proliferative Activities : Mansour et al. (2020) in "Synthetic Communications" synthesized related derivatives with notable antimicrobial and anti-proliferative effects (Mansour et al., 2020).

Other Research Applications

  • Antioxidant Properties for Base Oil : Basta et al. (2017) in the "Egyptian Journal of Petroleum" evaluated similar compounds as antioxidants for base stock (Basta et al., 2017).

  • Potential Antibacterial Agents : Borad et al. (2015) in "International Letters of Chemistry, Physics and Astronomy" investigated similar compounds for antibacterial activity (Borad et al., 2015).

  • Synthesis and Evaluation as Antimicrobial Agents : Ramalingam et al. (2019) in "Rasayan Journal of Chemistry" synthesized derivatives showing significant antibacterial activity (Ramalingam et al., 2019).

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c24-17(14-7-8-18-19(9-14)27-13-26-18)12-29-21-23-16(11-28-21)10-20(25)22-15-5-3-1-2-4-6-15/h7-9,11,15H,1-6,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVGMENRZBRQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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